

An In-depth Technical Guide to the Cellular Pathways Affected by ABS-752

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Compound of Interest

Compound Name: ABS-752

Cat. No.: B15541391

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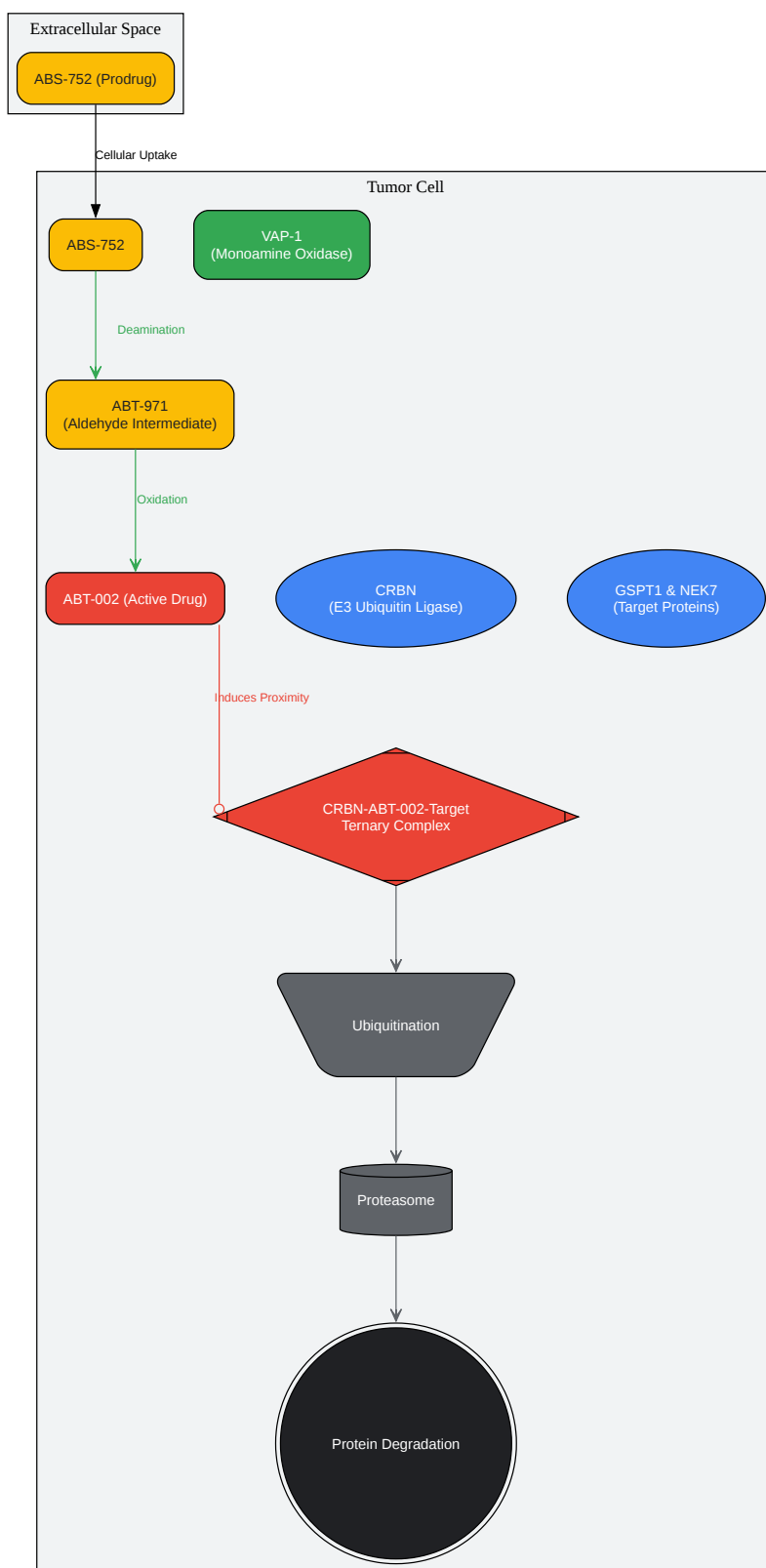
Introduction

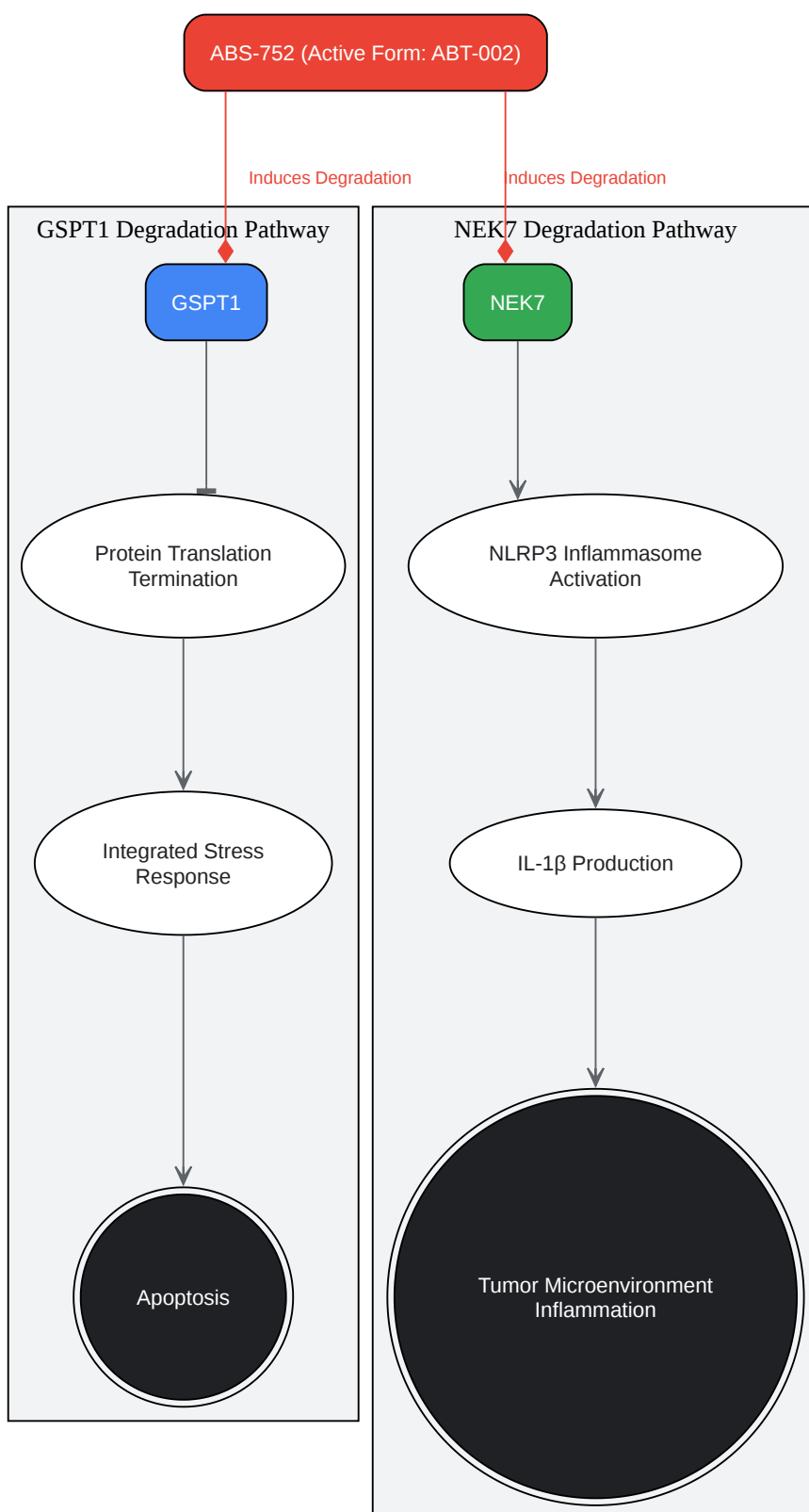
ABS-752 is an investigational, orally active molecular glue degrader currently in clinical trials for the treatment of hepatocellular carcinoma (HCC).[1][2] It is a first-in-class prodrug that demonstrates a unique dual mechanism of action by inducing the degradation of two key proteins: G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7).[1][3] This targeted protein degradation strategy offers a promising therapeutic approach for cancers where these proteins play a critical role in proliferation and inflammation. This guide provides a comprehensive overview of the cellular pathways affected by **ABS-752**, supported by quantitative data, detailed experimental protocols, and visual diagrams.

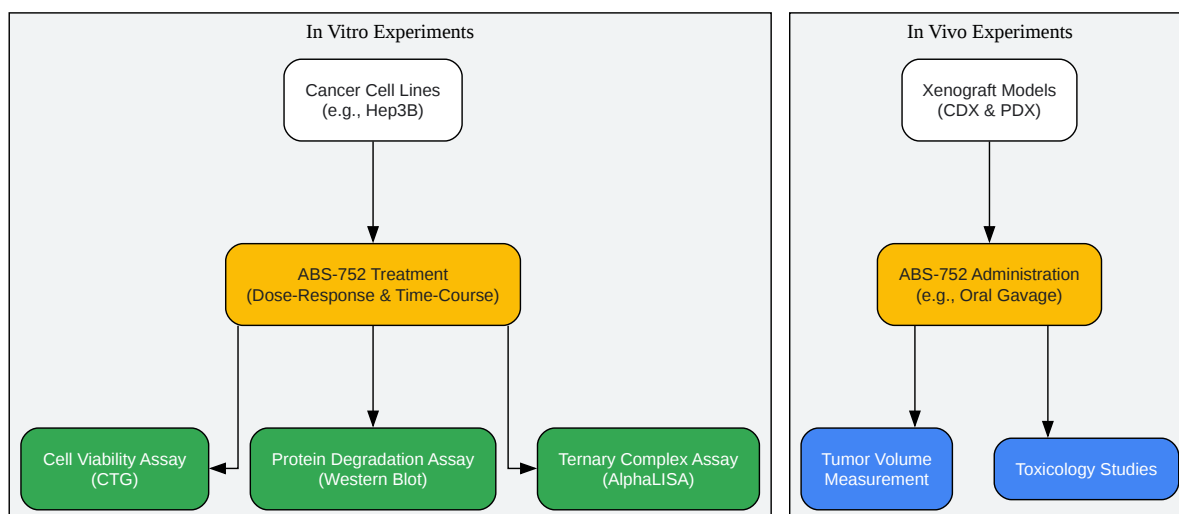
Mechanism of Action: A Prodrug Approach for Targeted Activation

ABS-752 is designed as a prodrug, ensuring its selective activation within the tumor microenvironment.[3] The compound is converted to its active metabolite, ABT-002, by the enzyme vascular adhesion protein-1 (VAP-1), a monoamine oxidase that is highly overexpressed in the cirrhotic liver, a common precursor to HCC.[1][4] This targeted activation minimizes systemic exposure to the active drug, potentially reducing off-target effects.[3]

Once converted to ABT-002, the active molecule functions as a "molecular glue." It facilitates the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, GSPT1 and NEK7.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][5] Interestingly, the parent compound **ABS-752** does not form this ternary complex, highlighting the importance of its bioactivation.[1][2]







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